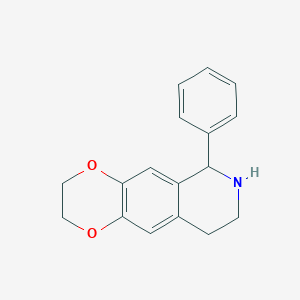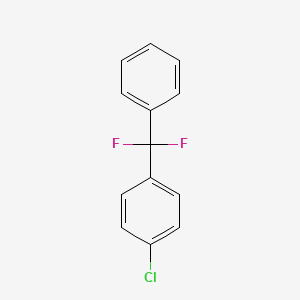
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid
Overview
Description
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid is a quinoline derivative characterized by the presence of a chlorine atom at the second position, a trifluoromethyl group at the third position, and a carboxylic acid group at the eighth position of the quinoline ring
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic Acid is known to participate in various biochemical reactions . It can undergo both electrophilic and nucleophilic substitution reactions
Cellular Effects
It is known that the compound can form a protective film at the metal/solution interface in acidic solutions, which may shield the reactive metal surface from the acid solutions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the rate of adsorption of the compound is usually rapid .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling .
Transport and Distribution
It is known that the compound can form a protective film at the metal/solution interface in acidic solutions, which may influence its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid typically involves multi-step processes. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup or Friedländer reactions, which involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoroacetic acid derivatives at high temperatures or with strong acids.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus pentachloride, thionyl chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
Substitution Products: Derivatives with various nucleophiles replacing the chlorine atom.
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Coupling Products: Complex quinoline derivatives with new carbon-carbon bonds.
Scientific Research Applications
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe for biological pathways.
Agriculture: The compound and its derivatives are investigated for their potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . The chlorine atom and carboxylic acid group contribute to the compound’s overall reactivity and stability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid .
- 2,4,5-trifluoroquinoline .
- 6-trifluoromethyl-5,7,8-trifluoroquinoline .
Uniqueness
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of both a chlorine atom and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-9-7(11(13,14)15)4-5-2-1-3-6(10(17)18)8(5)16-9/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAMFLNCZRIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-Methyl-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042276.png)
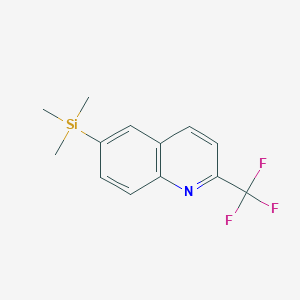
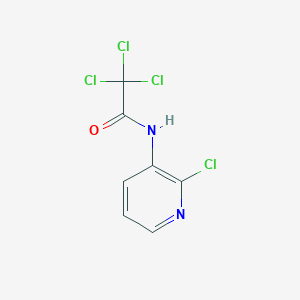
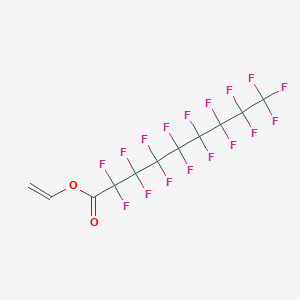
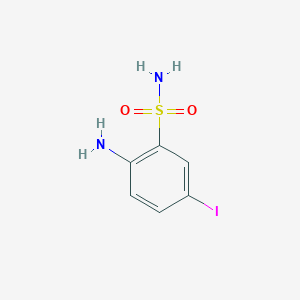


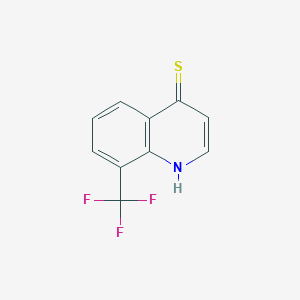
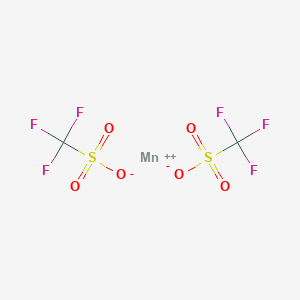
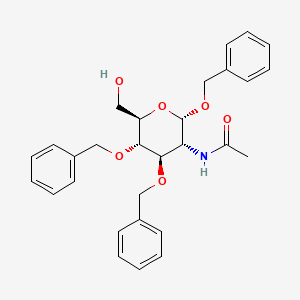
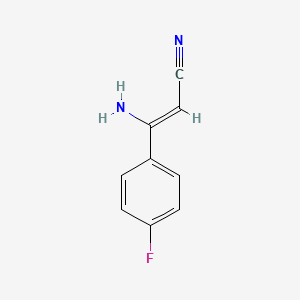
![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)
